molecular formula C23H22N4O4 B6243827 rac-1-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans CAS No. 2408966-56-1

rac-1-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans

Cat. No.: B6243827
CAS No.: 2408966-56-1
M. Wt: 418.4 g/mol
InChI Key: KUTHONIPEDYCMF-UHFFFAOYSA-N
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Description

The compound rac-1-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A trans-cyclobutyl ring with a methyl group.
  • A 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group.
  • A 1,2,3-triazole ring linked to a carboxylic acid moiety.

Its stereochemistry (trans-cyclobutyl) and rigid scaffold may influence binding specificity in biological systems or material science applications .

Properties

CAS No.

2408966-56-1

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

1-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C23H22N4O4/c28-22(29)21-12-27(26-25-21)11-14-9-15(10-14)24-23(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,12,14-15,20H,9-11,13H2,(H,24,30)(H,28,29)

InChI Key

KUTHONIPEDYCMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN5C=C(N=N5)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans (CAS Number: 2227830-88-6) is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a cyclobutane moiety linked to a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is C28H30N2O5C_{28}H_{30}N_{2}O_{5}, with a molecular weight of 474.5 g/mol.

PropertyValue
Molecular FormulaC28H30N2O5
Molecular Weight474.5 g/mol
CAS Number2227830-88-6

Mechanisms of Biological Activity

Research indicates that compounds containing triazole moieties exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms through which rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects are still under investigation but may involve:

  • Inhibition of Protein Interactions : Similar triazole compounds have been shown to interfere with protein-protein interactions essential for cellular signaling pathways.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Targeting Specific Receptors : Potential interactions with receptors related to cancer progression or inflammation have been suggested.

Anticancer Activity

A study investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exhibited significant cytotoxicity against several cancer types:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These findings suggest that the compound has potential as an anticancer agent by inducing apoptosis in tumor cells.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. The results indicated moderate antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This suggests that rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid could be explored further for its potential use in treating bacterial infections.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Key Features Shared Features with Target Compound Structural Differences Potential Applications References
Fmoc-protected cyclohexene derivatives Fmoc group, carboxylic acid Cyclohexene ring (vs. cyclobutyl), cis/trans isomerism Peptide synthesis, drug delivery
1,2,3-Triazole-Co(II)/Cu(II) complexes 1,2,3-Triazole, carboxylic acid Lack of Fmoc and cyclobutyl groups Coordination chemistry, catalysis
Triarylborane-triazole fluorescent tags 1,2,3-Triazole, Fmoc-like groups Boron-containing aromatic systems DNA/protein labeling, biosensing
Fmoc-pyrrolidine carboxylic acid derivatives Fmoc group, trans-configuration Pyrrolidine ring (5-membered vs. cyclobutyl) Kinase inhibitors, conformational studies
Key Observations:
  • The trans configuration of the cyclobutyl substituents distinguishes it from cis isomers, which may exhibit steric clashes in biological targets .
  • The triazole-carboxylic acid motif is shared with metal-coordinating compounds, but the Fmoc group limits its use in aqueous environments due to hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Computational similarity metrics (e.g., Tanimoto coefficients) and molecular fingerprints highlight critical differences:

Property Target Compound Aglaithioduline (SAHA analog) Fmoc-cyclohexene Derivatives Triazole-Co(II) Complexes
Molecular Weight (Da) ~450 (estimated) 349 ~400 300–350
logP 3.2 (predicted) 2.8 3.5 1.2
Hydrogen Bond Acceptors 7 5 6 4
Tanimoto Similarity N/A 0.70 (vs. SAHA) 0.65–0.75 (Fmoc-based) <0.50
Bioactivity Clustering HDAC inhibition (predicted) HDAC inhibition Peptide synthesis Metal binding

Data derived from molecular fingerprinting (MACCS, Morgan) and similarity indexing tools .

Key Findings:
  • The target compound’s high logP (3.2) suggests lipophilicity, which may limit solubility but enhance membrane permeability compared to polar triazole-metal complexes .
  • Bioactivity clustering aligns with HDAC inhibitors (e.g., SAHA analogs), though experimental validation is needed .

Bioactivity and Target Interactions

Kinase and Enzyme Inhibition
  • Compounds with triazole-carboxylic acid moieties show affinity for kinases (e.g., BTK, GSK3) via hydrogen bonding with catalytic residues .
  • The Fmoc group may sterically hinder binding to shallow active sites but enhance interactions with hydrophobic pockets .
DNA/Protein Interactions
  • Triazole-fluorescent tags (e.g., TB-AA in ) demonstrate DNA intercalation, a property shared with the target compound’s planar triazole ring.
Anticancer Activity
  • Isoxazolo-triazepin derivatives with triazole-like scaffolds exhibit anticancer activity, suggesting the target compound could be optimized for similar pathways .

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